4,4-Dimethyl-1-hexene

Physical Properties Separation Science Process Engineering

4,4-Dimethyl-1-hexene (CAS 1647-08-1) is a sterically hindered branched α-olefin featuring a quaternary C4 carbon with two methyl groups. This gem‑dimethyl substitution markedly reduces monomer reactivity and alters polymer microstructure compared to linear 1‑hexene, making it indispensable for acid‑catalyzed oligomerization studies, controlled copolymer incorporation in high‑strength ethylene copolymers, and GC reference standardization. Procure this unique olefin to access reactivity profiles and structural motifs not achievable with less hindered isomers. Ideal for catalyst R&D, polymer modification, and synthesis of tailored esters and fragrance intermediates.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 1647-08-1
Cat. No. B158901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-1-hexene
CAS1647-08-1
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCC(C)(C)CC=C
InChIInChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5H,1,6-7H2,2-4H3
InChIKeySUJVAMIXNUAJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-1-hexene (CAS 1647-08-1): Properties and Role as a Sterically Hindered α-Olefin


4,4-Dimethyl-1-hexene (CAS 1647-08-1) is a branched α-olefin with the molecular formula C8H16 and a molecular weight of 112.21 g/mol [1]. It features a terminal double bond and a quaternary carbon at the C4 position bearing two methyl groups. The compound is a colorless liquid with a boiling point of 107 °C, a density of 0.72 g/mL, and a flash point of 6 °C . Its structure confers significant steric hindrance near the reactive double bond, differentiating its reactivity from linear 1-hexene and other less hindered branched isomers .

Why 4,4-Dimethyl-1-hexene Cannot Be Directly Substituted by Linear 1-Hexene or Less Hindered Branched Isomers


Linear α-olefins like 1-hexene and less sterically encumbered branched isomers such as 4-methyl-1-pentene exhibit fundamentally different reactivity profiles in key industrial processes due to reduced steric hindrance near the double bond. In oligomerization reactions, for example, 4,4-dimethyl-1-hexene is exclusively formed via acid-catalyzed methyl group migration, a pathway not available to linear analogs [1]. In polymerization, steric hindrance from the gem-dimethyl group reduces monomer reactivity and influences copolymer microstructure and thermal properties [2]. Substituting a less hindered olefin would therefore alter reaction kinetics, product distribution, and final material performance, making 4,4-dimethyl-1-hexene essential for applications where controlled reactivity or specific structural motifs are required.

Quantitative Differentiation of 4,4-Dimethyl-1-hexene from Key Comparators: Physical Property and Reactivity Evidence


Boiling Point: 4,4-Dimethyl-1-hexene vs. Linear 1-Hexene

4,4-Dimethyl-1-hexene exhibits a significantly higher boiling point than linear 1-hexene, a consequence of increased molecular weight and altered intermolecular interactions due to branching .

Physical Properties Separation Science Process Engineering

Density: 4,4-Dimethyl-1-hexene vs. Linear 1-Hexene and 4-Methyl-1-pentene

The density of 4,4-dimethyl-1-hexene is higher than that of linear 1-hexene and comparable to 4-methyl-1-pentene, reflecting differences in molecular packing .

Physical Properties Material Science Formulation

Flash Point: 4,4-Dimethyl-1-hexene vs. Linear 1-Hexene and 2,4,4-Trimethyl-1-pentene

4,4-Dimethyl-1-hexene has a higher flash point than linear 1-hexene, indicating reduced flammability risk, but is comparable to the highly branched 2,4,4-trimethyl-1-pentene .

Safety Handling Process Safety

Steric Hindrance and Reactivity: 4,4-Dimethyl-1-hexene as a Model for Branched α-Olefin Behavior

The presence of a gem-dimethyl group at the C4 position creates significant steric hindrance, reducing the reactivity of 4,4-dimethyl-1-hexene in polymerization compared to linear 1-hexene. This is a class-level characteristic of branched α-olefins [1]. In oligomerization, 4,4-dimethyl-1-hexene is exclusively formed via acid-catalyzed methyl group migration, a pathway not available to linear analogs, making it a specific marker for acid site activity in catalysts [2].

Polymerization Oligomerization Catalysis

Lipophilicity: 4,4-Dimethyl-1-hexene vs. 1-Hexene

4,4-Dimethyl-1-hexene has a higher logP value than 1-hexene, indicating greater lipophilicity due to increased carbon content and branching . This affects partitioning behavior in biphasic systems and biological membranes.

Partitioning Extraction QSAR

High-Value Application Scenarios for 4,4-Dimethyl-1-hexene Based on Quantifiable Differentiation


Catalyst Characterization and Acid Site Probing in Oligomerization

4,4-Dimethyl-1-hexene serves as a specific marker for acid-catalyzed methyl group migration during the oligomerization of n-butenes over aluminosilicate catalysts. Its formation is exclusively tied to acid site activity, allowing researchers to quantify the ratio of acid-catalyzed to metal-catalyzed pathways [1]. This application leverages its unique formation mechanism, which is not shared by linear 1-hexene or other isomers, making it an essential tool for catalyst development and process optimization.

Synthesis of Sterically Hindered Polymers and Copolymers

As a sterically hindered α-olefin, 4,4-dimethyl-1-hexene is used as a comonomer to modify the properties of polyolefins. Its reduced reactivity due to steric hindrance allows for controlled incorporation into polymer chains, influencing crystallinity, melting point, and mechanical properties [2]. This is particularly relevant for producing tough, high-strength ethylene copolymers, where branched α-olefins are specifically claimed [3].

Intermediate for Specialty Chemicals and Fragrances

4,4-Dimethyl-1-hexene's distinct physical properties, including its higher boiling point and lipophilicity compared to 1-hexene, make it a valuable intermediate in the synthesis of esters, additives, and fragrance compounds . Its specific odor profile and reactivity enable the creation of derivatives with tailored properties for the flavor and fragrance industry.

Reference Standard for Analytical Method Development

The compound's unique boiling point (107 °C) and retention characteristics allow it to serve as a reference standard in gas chromatography for analyzing complex mixtures of C8 olefins, including those formed during oligomerization and refining processes [4]. Its clear separation from linear 1-hexene (63.4 °C) and other isomers facilitates accurate identification and quantification.

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